molecular formula C21H36ClNO3 B2569784 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride CAS No. 35375-22-5

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

Cat. No.: B2569784
CAS No.: 35375-22-5
M. Wt: 385.97
InChI Key: NMLKMAMTMGYMTJ-UHFFFAOYSA-N
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Description

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a versatile chemical compound with significant applications in scientific research, particularly in drug development and molecular biology. Its unique structure, which includes a morpholine ring and a phenoxy group, allows it to interact with various biological targets, making it a valuable tool in the study of cellular signaling pathways and drug targeting.

Biochemical Analysis

Biochemical Properties

This compound has been found to play a significant role in biochemical reactions. It has been identified as a potent dual inhibitor of Malate Dehydrogenase 1 and 2 (MDH1 and MDH2), enzymes that are crucial in the citric acid cycle . The compound competitively inhibits these enzymes, indicating a direct interaction .

Cellular Effects

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has been shown to inhibit mitochondrial respiration . This inhibition leads to a decrease in the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to hypoxia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to MDH1 and MDH2, inhibiting their activity . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism and a decrease in HIF-1α accumulation .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been extensively documented, its inhibitory effects on MDH1 and MDH2 have been observed in kinetic studies .

Metabolic Pathways

This compound interacts with the citric acid cycle, a key metabolic pathway, through its inhibition of MDH1 and MDH2 .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with MDH1 and MDH2, which are located in the mitochondria . Specific studies on its subcellular localization have not been extensively conducted.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with epichlorohydrin under basic conditions to form the phenoxy intermediate.

    Nucleophilic Substitution: The phenoxy intermediate is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, typically resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine or phenoxy derivatives.

Scientific Research Applications

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is widely used in scientific research due to its ability to interact with biological targets. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of cellular signaling pathways and receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the formulation of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a nitro group instead of the trimethylpentan-2-yl group.

    1-Morpholino-3-(4-methoxyphenoxy)propan-2-ol: Contains a methoxy group instead of the trimethylpentan-2-yl group.

Uniqueness

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is unique due to the presence of the bulky trimethylpentan-2-yl group, which can influence its binding affinity and specificity for certain biological targets. This structural feature may enhance its effectiveness in certain applications compared to similar compounds.

Properties

IUPAC Name

1-morpholin-4-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3.ClH/c1-20(2,3)16-21(4,5)17-6-8-19(9-7-17)25-15-18(23)14-22-10-12-24-13-11-22;/h6-9,18,23H,10-16H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLKMAMTMGYMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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